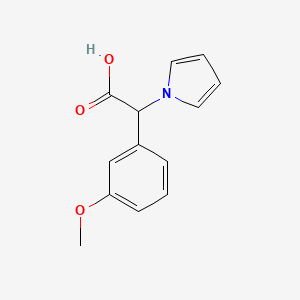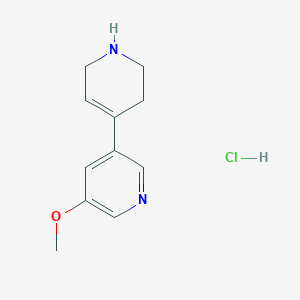
5-Methoxy-1',2',3',6'-tetrahydro-3,4'-bipyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine hydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a methoxy group and a tetrahydro-bipyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine hydrochloride typically involves multiple steps. One common method starts with the preparation of the bipyridine core, followed by the introduction of the methoxy group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 5-Methoxy-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine hydrochloride may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in various functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Methoxy-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the bipyridine core play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-1,2,3,4-tetrahydro-naphthalen-1-ylamine hydrochloride: This compound shares a similar methoxy group and tetrahydro structure but differs in the core structure.
6-Methoxy-1,2,3,4-tetrahydro-isoquinoline: Another compound with a methoxy group and tetrahydro structure, used in different applications.
Uniqueness
5-Methoxy-1’,2’,3’,6’-tetrahydro-3,4’-bipyridine hydrochloride is unique due to its bipyridine core, which provides distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable in specific research and industrial applications where other compounds may not be as effective.
Properties
Molecular Formula |
C11H15ClN2O |
|---|---|
Molecular Weight |
226.70 g/mol |
IUPAC Name |
3-methoxy-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-14-11-6-10(7-13-8-11)9-2-4-12-5-3-9;/h2,6-8,12H,3-5H2,1H3;1H |
InChI Key |
CJNOVTQTEGQPRE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C2=CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


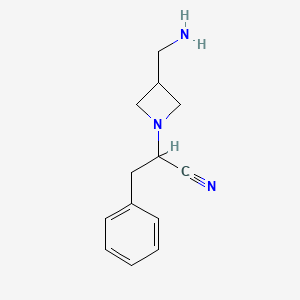
![4-[(Di-n-propylamino)methyl]phenylZinc bromide](/img/structure/B14875474.png)
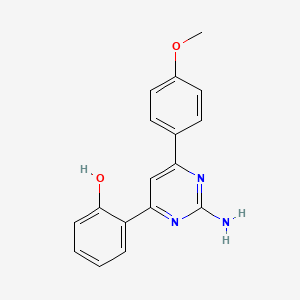


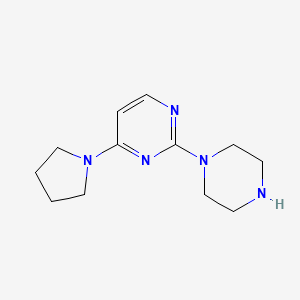
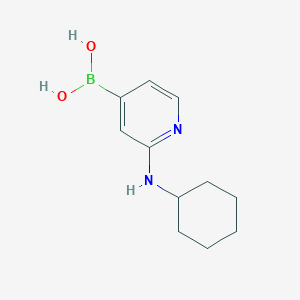
![[3-(3-Chloro-4-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14875512.png)
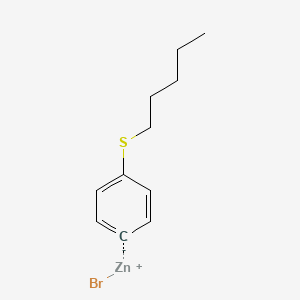
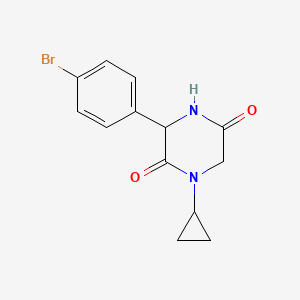
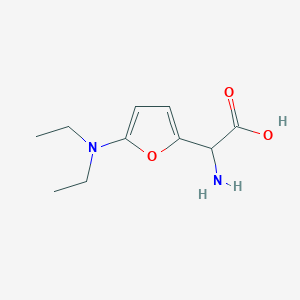
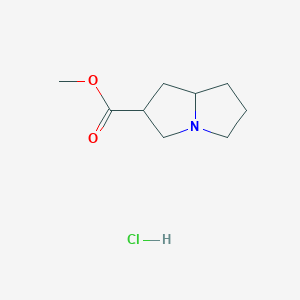
![5-mercapto-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14875553.png)
